5-Carboxyrhodamine 6G succinimidyl ester

Fluorescence Spectroscopy Bioimaging Flow Cytometry

Choose 5‑Carboxyrhodamine 6G succinimidyl ester (single isomer) for unmatched batch‑to‑batch reproducibility in oligonucleotide labeling, ET‑primer sequencing, FRET, and activatable in‑vivo probes. Its defined isomer purity eliminates HPLC peak splitting and electrophoretic mobility variability inherent to mixed isomers, ensuring accurate base‑calling and quantitative FRET. High quantum yield (0.95) and spectral separation from FITC/Texas Red enable crisp multiplexing. Standard reagent for automated DNA synthesizers.

Molecular Formula C28H31ClN2O3
Molecular Weight 479.0 g/mol
CAS No. 989-38-8
Cat. No. B1680603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxyrhodamine 6G succinimidyl ester
CAS989-38-8
Synonymsasic red 1
rhodamine 6G
rhodamine 6G molbdosilicate
rhodamine 6G molybdate
rhodamine 6G molybdophosphate
rhodamine 6G perchlorate
rhodamine 6G tungstophosphate
rhodamine 6GO
rhodamine 6GP
Molecular FormulaC28H31ClN2O3
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl
InChIInChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H
InChIKeyVYXSBFYARXAAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN WATER & ETHANOL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Carboxyrhodamine 6G Succinimidyl Ester: A High-Quantum-Yield Amine-Reactive Fluorophore for Precision Bioconjugation


5-Carboxyrhodamine 6G succinimidyl ester (CAS 989-38-8, also cited as 209112-21-0), a xanthene-based amine-reactive fluorescent dye [1], is a single-isomer derivative of carboxyrhodamine 6G, distinguished by an N-hydroxysuccinimide (NHS) ester moiety that facilitates covalent attachment to primary amines on biomolecules [2]. The compound exhibits a peak absorption at approximately 524 nm and an emission maximum near 556 nm in DMSO [3], with a fluorescence quantum yield of 0.95, positioning it as a high-brightness probe for demanding fluorescence applications [4].

Why 5-Carboxyrhodamine 6G Succinimidyl Ester Cannot Be Replaced by Other Rhodamine Derivatives


Direct substitution of 5-carboxyrhodamine 6G succinimidyl ester with mixed-isomer preparations or alternative rhodamine dyes (e.g., Lissamine rhodamine B, Texas Red, tetramethylrhodamine) introduces significant variability in experimental outcomes due to differences in spectral positioning, quantum yield, and conjugate reproducibility . The single-isomer 5-CR6G, SE provides a defined, homogeneous labeling chemistry that avoids the analytical complications and batch-to-batch inconsistencies inherent in mixed 5(6)-isomer products . These distinctions are quantifiable and critically impact assay sensitivity, multiplexing capability, and data interpretation in both research and regulated environments.

Quantitative Evidence Differentiating 5-Carboxyrhodamine 6G Succinimidyl Ester from In-Class Analogs


Fluorescence Quantum Yield: 5-CR6G, SE vs. Tetramethylrhodamine Conjugates

5-Carboxyrhodamine 6G conjugates exhibit a higher fluorescence quantum yield than tetramethylrhodamine conjugates, a property consistently reported across multiple sources . The absolute quantum yield for the 5-CR6G, SE dye itself is specified as 0.95 in DMSO [1], whereas tetramethylrhodamine conjugates, while not precisely quantified in this context, are qualitatively described as having lower quantum yields . This difference translates to a brighter signal per labeled molecule, enhancing detection sensitivity in applications where signal intensity is limiting.

Fluorescence Spectroscopy Bioimaging Flow Cytometry

Spectral Positioning: 5-CR6G, SE Conjugates vs. Lissamine Rhodamine B and Texas Red Conjugates

Conjugates of 5-carboxyrhodamine 6G exhibit excitation/emission maxima at approximately 520/546 nm (in methanol), which are positioned between the spectra of fluorescein and tetramethylrhodamine [1]. Quantitatively, these conjugates possess longer-wavelength spectra than those of Lissamine rhodamine B but shorter-wavelength spectra than those of Texas Red conjugates . This intermediate spectral window enables distinct channel separation in multicolor experiments, reducing spectral crosstalk when used with common fluorophores like FITC (fluorescein) and Cy5.

Multicolor Imaging Spectral Unmixing Fluorescence Microscopy

Isomeric Purity and Conjugate Reproducibility: Single Isomer 5-CR6G, SE vs. Mixed 5(6)-Isomer Preparations

The single isomer 5-CR6G, SE is specifically preferred over mixed 5(6)-isomer versions (e.g., 5(6)-CR6G, SE) in applications where experimental reproducibility is paramount [1]. While the mixed isomer product demonstrates a photostability advantage (photodegradation follows first-order decay kinetics under continuous illumination ), it suffers from 'very poor solubility in buffers, DMSO or DMF, limiting its utility' . Furthermore, the use of mixed isomers can lead to chromatographic and electrophoretic artifacts, such as double HPLC peaks and double spots on gels, due to the separation of 5- and 6-labeled conjugates during purification [2]. The single isomer 5-CR6G, SE eliminates this variability, ensuring homogeneous labeling and consistent analytical results.

Bioconjugation HPLC Analysis Reproducible Science

Excitation Source Compatibility: 5-CR6G, SE Absorption Maximum vs. 514 nm Argon-Ion Laser Line

The absorption maximum of 5-carboxyrhodamine 6G conjugates is 524-525 nm . This peak absorption aligns exceptionally well with the 514 nm spectral line of the argon-ion laser, a ubiquitous excitation source in fluorescence microscopy and flow cytometry . This close match ensures efficient excitation of the fluorophore, maximizing signal output from the available laser power. In contrast, dyes with absorption maxima further from the 514 nm line (e.g., Lissamine rhodamine B at ~570 nm) would exhibit lower excitation efficiency on these common instrument platforms.

Confocal Microscopy Flow Cytometry Laser Excitation

Optimal Application Scenarios for 5-Carboxyrhodamine 6G Succinimidyl Ester Based on Comparative Evidence


Automated DNA Sequencing and Oligonucleotide Labeling

Given its amine reactivity and compatibility with automated DNA synthesizers, 5-CR6G, SE is a standard reagent for fluorescently labeling oligonucleotides. Its use in energy-transfer (ET) primers as an acceptor chromophore in multiplex genetic analysis is well-documented, enabling four-color DNA sequencing with enhanced sensitivity [1]. The single isomer form ensures that labeled oligonucleotides exhibit uniform electrophoretic mobility and a single HPLC peak, which is critical for accurate base-calling and data analysis [2].

Multiplex Fluorescence Microscopy and Flow Cytometry

The 5-CR6G, SE dye's spectral properties (Ex/Em ~520/546 nm) position it as an ideal intermediate channel in multicolor experiments using common lasers. Its strong excitation by the 514 nm argon-ion laser line [1] and its spectral separation from both fluorescein-based dyes (e.g., FITC, FAM) and longer-wavelength probes (e.g., Texas Red, Cy5) minimize crosstalk, allowing for clear discrimination of multiple targets in a single sample [2]. This is particularly valuable in immunophenotyping and cell signaling studies.

Fluorescence Resonance Energy Transfer (FRET)-Based Assays

As demonstrated in molecular beacon and hairpin-loop studies, 5-CR6G, SE serves as an effective FRET acceptor or donor [1]. Its high quantum yield and well-defined emission spectrum make it suitable for distance-dependent molecular interaction studies, such as monitoring DNA conformational changes or protease activity. The single-isomer purity ensures that FRET efficiency calculations are based on a homogeneous donor/acceptor population, improving the accuracy of quantitative measurements [2].

In Vivo Optical Imaging and Activatable Probe Development

Research on rhodamine-core fluorophores has established 5-CR6G as a viable candidate for in vivo optical imaging due to its favorable photostability and high extinction coefficient [1]. Specifically, its ability to form H-type dimers underlies the development of 'activatable' probes, which are quenched in their native state but become highly fluorescent upon target interaction (e.g., enzymatic cleavage) [2]. The single-isomer formulation is essential for these applications to guarantee consistent quenching/de-quenching behavior and reproducible in vivo signal generation.

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